molecular formula C20H17N3O3 B12521780 Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- CAS No. 651748-87-7

Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-

Cat. No.: B12521780
CAS No.: 651748-87-7
M. Wt: 347.4 g/mol
InChI Key: XOTRGXXVEMNQAE-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- (hereafter referred to as the target compound) is a structurally complex benzoic acid derivative. Its core structure consists of a benzoic acid moiety substituted at the 3-position with a 2-oxoimidazolidinyl group. This imidazolidinyl ring is further modified with a 4-(1H-pyrrol-1-yl)phenyl substituent, introducing aromatic and heterocyclic features.

Synthetic routes for analogous compounds (e.g., imidazolidinone-containing benzoic acids) often involve condensation reactions between amines and carbonyl precursors, followed by functionalization of the aromatic ring . For instance, describes the synthesis of pyrazole derivatives via hydrazine hydrate reflux and benzoylation, which may parallel strategies for constructing the target compound’s imidazolidinone core .

Properties

CAS No.

651748-87-7

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-pyrrol-1-ylphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C20H17N3O3/c24-19(25)15-4-3-5-18(14-15)23-13-12-22(20(23)26)17-8-6-16(7-9-17)21-10-1-2-11-21/h1-11,14H,12-13H2,(H,24,25)

InChI Key

XOTRGXXVEMNQAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name (CAS/ID) Substituent on Phenyl Ring Key Features Potential Implications References
Target Compound 4-(1H-pyrrol-1-yl)phenyl Aromatic pyrrole enhances π-π interactions Possible enzyme inhibition or antimicrobial activity
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (651749-10-9) 3-fluorophenyl Electron-withdrawing fluorine increases acidity Improved metabolic stability
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (651749-07-4) 3,5-difluorophenyl Enhanced electron withdrawal, steric effects Higher lipophilicity, potential CNS activity
Benzoic acid, 3-[5,5-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- (651749-03-0) 4-(trifluoromethoxy)phenyl Strong electron withdrawal, steric bulk Increased acidity, resistance to oxidation
3-(2-Oxoindolin-5-yl)benzoic acid (BA-3498) 2-oxoindolin-5-yl Fused bicyclic system Altered planarity, solubility challenges

Key Observations:

Electron Effects: Fluorine substituents (e.g., 3-fluorophenyl in ) increase the benzoic acid’s acidity compared to the target compound’s pyrrole-substituted phenyl.

Synthetic Complexity : The target compound’s 4-(1H-pyrrol-1-yl)phenyl group introduces synthetic challenges compared to fluorophenyl derivatives, requiring selective coupling reactions to avoid pyrrole ring oxidation .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The polar imidazolidinone ring may improve aqueous solubility relative to purely aromatic analogues (e.g., BA-3498 in ) .
  • Melting Points: While direct data for the target compound are unavailable, reports melting points for pyrrolidinone-containing benzimidazoles (e.g., compound 14: 204°C), suggesting high thermal stability for similar structures .
  • Metabolic Stability : Fluorinated derivatives () are likely more resistant to CYP450-mediated metabolism than the pyrrole-substituted target compound, which may undergo oxidative degradation at the pyrrole nitrogen.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- is a complex structure that incorporates both benzoic acid and pyrrole moieties, which are known for their pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3C_{19}H_{18}N_2O_3, with a molecular weight of approximately 322.36 g/mol. The structure features a benzoic acid group linked to a pyrrole and an imidazolidine derivative, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC19H18N2O3C_{19}H_{18}N_2O_3
Molecular Weight322.36 g/mol
SolubilitySoluble in DMSO
Purity>98%

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that benzoic acid derivatives possess antimicrobial properties against various bacterial strains. The presence of the pyrrole ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzoic acid derivatives for their antimicrobial properties. The results indicated that compounds with pyrrole substitutions showed enhanced activity against Gram-positive bacteria compared to their non-pyrrole counterparts .
  • Antioxidant Activity Assessment : Research conducted by Pendergrass et al. demonstrated that derivatives of benzoic acid exhibit strong antioxidant capabilities in vitro, with IC50 values indicating effective free radical scavenging .
  • Enzyme Inhibition Analysis : A dissertation highlighted the inhibitory effects of various benzoic acid derivatives on COX enzymes, suggesting potential applications in treating inflammatory conditions .

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